2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
Description
This compound is a heterocyclic organic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-fluorophenyl group at position 3 and a thioether-linked acetyl group at position 4. The acetyl group is further modified by a 4-methylpiperidine moiety.
Properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c1-13-7-9-24(10-8-13)18(26)12-27-17-6-5-16-21-22-19(25(16)23-17)14-3-2-4-15(20)11-14/h2-6,11,13H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSFGNURRHICRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a novel derivative belonging to the class of triazolopyridazine compounds. This compound has attracted attention due to its potential biological activities, including anti-tubercular and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazolopyridazine core along with a fluorophenyl group and a piperidine moiety, which are crucial for its biological activity.
Anti-Tubercular Activity
Recent studies have evaluated the anti-tubercular potential of triazolopyridazine derivatives. In one study, various substituted derivatives were synthesized and tested against Mycobacterium tuberculosis. Notably, compounds similar to the target compound exhibited IC90 values ranging from 3.73 to 40.32 μM. The most active compounds demonstrated significant inhibition against the bacteria while showing low cytotoxicity towards human cells (HEK-293) .
The cytotoxic effects of the compound were assessed in several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivatives showed IC50 values indicating moderate to high cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The mechanism of action involves the inhibition of c-Met kinase activity, a critical pathway in cancer cell proliferation and survival. Compound 12e displayed an IC50 value against c-Met kinase comparable to that of established inhibitors .
Case Studies
In a comprehensive study on triazolo-pyridazine derivatives, several compounds were synthesized and evaluated for their biological activities. Among them, the derivative related to our target compound showed significant inhibitory effects on c-Met kinase and was found to induce apoptosis in cancer cells through cell cycle arrest mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on structurally distinct triazolo- and thiadiazine-containing compounds.
Key Observations
Structural Divergence: The target compound’s triazolopyridazine core differs significantly from the pyrrolo-thiazolo-pyrimidine systems in Compounds 6 and 6. The former lacks the thiazolo-pyrimidine fusion, which may reduce planarity and alter binding interactions .
Synthetic Pathways: Compounds 6 and 7 are synthesized via condensation with monochloroacetic acid or phenyl isothiocyanate, respectively. These methods highlight the reactivity of carbonyl or amino groups in fused heterocycles .
The 4-methylpiperidine group in the target compound could enhance blood-brain barrier penetration compared to the phenyl groups in Compounds 6 and 7, which are bulkier and less lipophilic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
